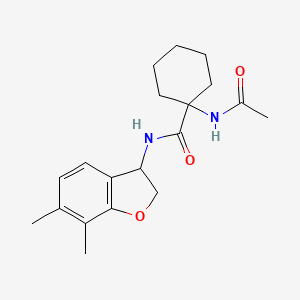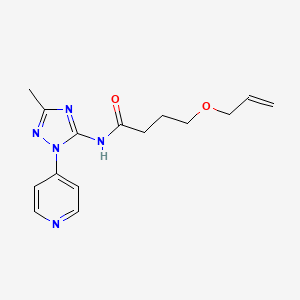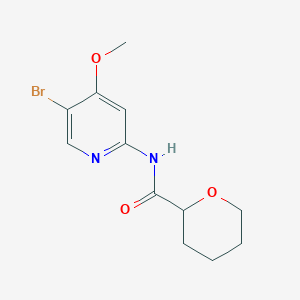
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the bromine and methoxy groups on the pyridine ring can significantly influence the compound’s reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions . The starting materials for this synthesis are often commercially available pyridine derivatives, which are then subjected to cross-coupling reactions with appropriate boronic acids .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions would be optimized to ensure high yield and purity of the final product. This might include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the bromine atom would yield a hydrogen-substituted derivative.
科学的研究の応用
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand the biological activity of pyridine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide involves its interaction with specific molecular targets. The presence of the bromine and methoxy groups can enhance its binding affinity to certain enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)oxane-2-carboxamide: Lacks the bromine and methoxy groups, which can result in different reactivity and biological activity.
N-(5-bromo-2-methylpyridin-3-yl)oxane-2-carboxamide: Contains a methyl group instead of a methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide is unique due to the presence of both bromine and methoxy groups on the pyridine ring. These functional groups can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
IUPAC Name |
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-17-10-6-11(14-7-8(10)13)15-12(16)9-4-2-3-5-18-9/h6-7,9H,2-5H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKZYJXKRMCDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)NC(=O)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
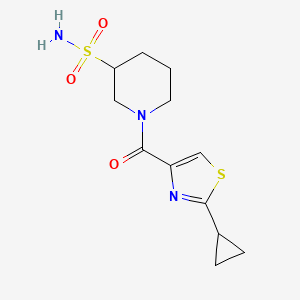
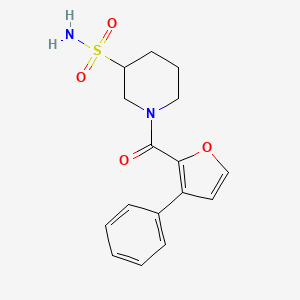

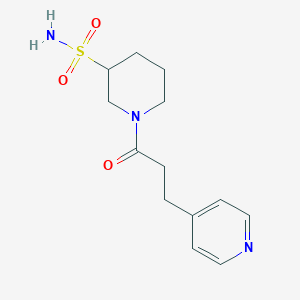

![1-[1-(2,3-Dimethylphenyl)ethyl]-3-[(2,5-dimethylpyrazol-3-yl)methyl]urea](/img/structure/B7411922.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-5,8-difluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7411925.png)
![4-[(1-Ethylimidazol-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B7411940.png)
![N-[4-(2,4-difluorophenyl)oxan-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B7411941.png)
![1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-3-pyrazol-1-ylpropan-1-one](/img/structure/B7411950.png)


